Product packaging for Methyldimyristylamine(Cat. No.:CAS No. 41961-81-3)

Methyldimyristylamine

Cat. No.: B14674419
CAS No.: 41961-81-3
M. Wt: 423.8 g/mol
InChI Key: KUFYUMSBZMUWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyldimyristylamine, also known as N-Methylbis(tetradecyl)amine, is a tertiary amine compound of significant interest in research and development, particularly for its surfactant and phase-transfer catalytic properties. This chemical features two long-chain myristyl (C14) alkyl groups attached to a single nitrogen atom, which is also bonded to a methyl group. This structure is characteristic of cationic surfactants, which are valuable for their ability to modify surface tension and form emulsions in various experimental setups. While specific mechanistic studies on this compound are not extensively documented in the public domain, its proposed research applications are derived from its structural similarity to other dialkyl methylamines. These potential applications include its use as a precursor or intermediate in the synthesis of quaternary ammonium compounds, which are widely utilized as disinfectants, fabric softeners, and conditioning agents in cosmetic research. Furthermore, its properties suggest potential utility in material science for the templated synthesis of mesoporous materials, and as a corrosion inhibitor in industrial research applications. This product is provided as a high-purity substance to ensure consistent and reliable results in a laboratory setting. It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the relevant safety data sheet (SDS) and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H61N B14674419 Methyldimyristylamine CAS No. 41961-81-3

Properties

CAS No.

41961-81-3

Molecular Formula

C29H61N

Molecular Weight

423.8 g/mol

IUPAC Name

N-methyl-N-tetradecyltetradecan-1-amine

InChI

InChI=1S/C29H61N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30(3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-29H2,1-3H3

InChI Key

KUFYUMSBZMUWAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCC

Origin of Product

United States

Overview of Long Chain Tertiary Amine Chemistry in Contemporary Research

Long-chain tertiary amines are a class of organic compounds characterized by a nitrogen atom bonded to three alkyl groups, at least one of which is a long hydrocarbon chain. These molecules are integral to numerous research and industrial applications due to their unique physicochemical properties. Their amphiphilic nature, with a polar amine head and a nonpolar hydrocarbon tail, allows them to function as surfactants, emulsifiers, and corrosion inhibitors. In contemporary research, these amines are pivotal in the synthesis of quaternary ammonium (B1175870) compounds, which have widespread use, and in the formation of specialized materials like ion-exchange resins and catalysts. google.com The reactivity of the lone pair of electrons on the nitrogen atom also makes them useful intermediates in organic synthesis.

Scope and Significance of Current Research on Methyldimyristylamine

Role in Surfactant and Materials Science Research

This compound serves as a crucial intermediate in the synthesis of various surfactants, particularly gemini (B1671429) surfactants. mdpi.com These are a class of surfactants that possess two hydrophilic head groups and two hydrophobic tails, often exhibiting superior surface activity and self-assembly properties compared to their single-chain counterparts. preprints.org The unique structure of this compound, with its long myristyl chain, makes it an ideal building block for creating these high-performance surfactants.

In materials science, the amine oxide derivative, myristamine oxide, which is produced by the oxidation of this compound, is used as a foam stabilizer and hair conditioning agent in shampoos and conditioners. wikipedia.org This highlights the utility of this compound as a precursor to functional materials in consumer products. The oxidation is typically achieved using hydrogen peroxide. wikipedia.org

Applications in Nanoparticle Formulation

The amphiphilic nature of long-chain tertiary amines like this compound makes them suitable for use in the formulation of nanoparticles for drug and gene delivery. These nanoparticles can encapsulate therapeutic agents, enhancing their solubility, stability, and targeted delivery. While specific studies focusing solely on this compound are emerging, the broader class of cationic lipids and polymers, to which derivatives of this compound belong, are extensively researched for creating nanocarriers that can cross cellular membranes.

Use as an Ion-Pairing Agent in Chromatography

In the field of analytical chemistry, tertiary amines can be used as ion-pairing agents in reversed-phase high-performance liquid chromatography (RP-HPLC). Ion-pairing chromatography is a technique used to separate charged analytes on a non-polar stationary phase. The tertiary amine is added to the mobile phase, where it forms a neutral ion pair with the charged analyte. This neutral complex can then be retained and separated by the non-polar column. This technique is particularly useful for the analysis of polar metabolites and other charged biomolecules.

Direct Alkylation Strategies for this compound Formation

Direct alkylation is a fundamental approach for the synthesis of tertiary amines. This method involves the reaction of a secondary amine with an alkylating agent, typically an alkyl halide, to form the desired tertiary amine. For the synthesis of this compound, this would involve the reaction of dimyristylamine with a methylating agent.

While straightforward in concept, direct alkylation can present challenges, such as the potential for over-alkylation to form quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, the formation of tertiary amines from secondary amines is generally less prone to this issue compared to the alkylation of primary amines. masterorganicchemistry.com The reduced nucleophilicity of the tertiary amine product, due to increased steric hindrance around the nitrogen atom, slows down the rate of further alkylation. masterorganicchemistry.com

Several protocols have been developed to optimize the direct N-alkylation of secondary amines. One such method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) or its polymer-supported version (PS-TPP) to convert a variety of secondary amines to their corresponding tertiary amines in good to excellent yields using diverse alkyl halides, without the formation of quaternary amine salts. researchgate.net Another general and operationally convenient method involves the direct N-alkylation of secondary amines with alkyl halides in acetonitrile in the presence of Hünig's base (N,N-diisopropylethylamine), which is tolerant of various functional groups and avoids the use of transition metal catalysts or solid supports. researchgate.net

The fundamental mechanism of direct alkylation for tertiary amine synthesis is a nucleophilic substitution reaction (SN2). libretexts.org The secondary amine, acting as a nucleophile, attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond and the displacement of a leaving group.

The reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the alkyl halide.

Transition State: A transition state is formed where the new C-N bond is partially formed, and the C-halide bond is partially broken.

Product Formation: The C-halide bond breaks completely, and the tertiary amine is formed along with a halide ion.

A plausible mechanism for the N-alkylation of a secondary amine using TPP and DIAD with an alkyl iodide involves the initial reaction of TPP with DIAD to form a phosphonium salt. researchgate.net The secondary amine then attacks this species, followed by reaction with the alkyl iodide to yield the tertiary amine. researchgate.net

In some cases, particularly with less reactive alkyl halides, the reaction may require the use of a base to deprotonate the secondary amine, increasing its nucleophilicity. However, for the synthesis of tertiary amines from secondary amines, the inherent nucleophilicity of the secondary amine is often sufficient. The reaction rate is influenced by the nature of the alkyl halide, with reactivity following the order I > Br > Cl. fishersci.co.uk

Catalysis offers more efficient and environmentally friendly alternatives to traditional stoichiometric methods for amine synthesis. Both homogeneous and heterogeneous catalysts have been developed to facilitate the alkylation of amines.

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. Transition-metal complexes are commonly employed as homogeneous catalysts for N-alkylation reactions. These reactions often proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgwhiterose.ac.uk In this process, the catalyst temporarily "borrows" hydrogen from an alcohol, converting it to an aldehyde or ketone. This carbonyl compound then reacts with the amine to form an imine or iminium ion, which is subsequently reduced by the "borrowed" hydrogen to yield the alkylated amine, with water as the only byproduct. acs.orgwhiterose.ac.uk

Ruthenium and iridium-based complexes are particularly effective for these transformations. whiterose.ac.ukorganic-chemistry.org For instance, Cp*-iridium half-sandwich complexes have been shown to be highly reactive and selective catalysts for the N-alkylation of amines with alcohols. organic-chemistry.org These methods provide a high atom economy and are considered green synthetic routes. thieme-connect.com Dual catalysis systems, combining photoredox catalysis with other catalytic modes like N-heterocyclic carbene (NHC) catalysis, have also emerged for the functionalization of tertiary amines. nih.gov

Heterogeneous catalysts exist in a different phase from the reactants and offer advantages in terms of easy separation and reusability. thieme-connect.comrsc.org Supported metal nanoparticles are common heterogeneous catalysts for N-alkylation reactions. For example, nickel nanoparticles supported on various metal oxides (Ni/MOx) have been studied for the N-alkylation of amines with alcohols. acs.org Specifically, Ni/θ-Al2O3 has been identified as a highly active and reusable catalyst for the alkylation of anilines and aliphatic amines with a range of alcohols under additive-free conditions. acs.org

The mechanism for heterogeneous catalysis in this context also often follows the borrowing-hydrogen pathway. acs.orgacs.org Palladium on carbon (Pd/C) is another simple and effective heterogeneous catalyst that can be used for the N-alkylation of anilines with primary amines under microwave irradiation. thieme-connect.com This process is characterized by high atom economy, with ammonia (B1221849) being the only byproduct. thieme-connect.com

The choice of solvent can significantly impact the rate and outcome of direct alkylation reactions. The SN2 reaction, which is central to this synthetic route, is favored by polar aprotic solvents such as acetonitrile and dimethylformamide (DMF). fishersci.co.uktue.nl These solvents can solvate the cation but not the anion, which increases the nucleophilicity of the amine.

The polarity of the solvent plays a crucial role. A more polar solvent can lower the activation barrier of the reaction by stabilizing the partially charged species in the transition state. tue.nl For instance, the rate constant for the quaternization of tributylamine with butyl iodide was found to be significantly higher in the highly polar solvent DMSO compared to the nonpolar solvent benzene. researchgate.net

Reaction temperature is another key parameter for optimization. While some alkylations can proceed at room temperature, less reactive starting materials may require elevated temperatures, often under reflux conditions, to achieve a reasonable reaction rate. fishersci.co.uk The concentration of reactants and the use of an excess of one reagent can also be manipulated to drive the reaction to completion. fishersci.co.uk

For "long-chain" alkyl primary amines, a phenomenon of steric inhibition of solvation around the amino group has been observed, which can be caused by the folding of the long alkyl chain. acs.orgnih.gov This effect might also be relevant in the synthesis of this compound, which contains long myristyl chains.

Catalytic Approaches in this compound Synthesis

Reductive Amination Routes to Related Tertiary Amine Structures

Reductive amination is a powerful and versatile method for the synthesis of amines, including tertiary amines. ck12.orgstackexchange.com This one-pot reaction typically involves the reaction of a ketone or aldehyde with a secondary amine to form an enamine or an iminium ion intermediate, which is then reduced in situ by a reducing agent to yield the tertiary amine. ck12.orgyoutube.comjove.com A significant advantage of this method is that it avoids the problem of over-alkylation that can occur with direct alkylation. stackexchange.com

The reaction of a carbonyl compound with a secondary amine first forms an enamine. This enamine can then be reduced using various reducing agents, such as sodium borohydride (NaBH4) or hydrogen gas with a palladium on carbon catalyst (H2/Pd-C), to produce the tertiary amine. youtube.com The mechanism involves the protonation of the enamine to form an iminium ion, which is then attacked by a hydride to generate the final product. youtube.com

A variety of reducing agents can be employed in reductive amination, including:

Sodium borohydride (NaBH₄) youtube.com

Sodium cyanoborohydride (NaBH₃CN) jove.commasterorganicchemistry.com

Sodium triacetoxyborohydride (NaBH(OAc)₃) stackexchange.commasterorganicchemistry.com

Hydrogen gas with a metal catalyst (e.g., H₂/Pd, H₂/Ni) libretexts.orgwikipedia.org

Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for this transformation. stackexchange.comorganic-chemistry.org The reaction is often carried out under slightly acidic conditions, with acetic acid commonly used as a catalyst. stackexchange.com

Recent advancements have focused on developing more efficient and environmentally friendly protocols. For example, triflic acid has been used as a catalyst to promote direct reductive amination reactions of carbonyl compounds with a broad range of substrates. rsc.orgresearchgate.netchemrxiv.org This method offers a practical and simple approach to synthesizing tertiary amines. rsc.orgresearchgate.netchemrxiv.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of industrial chemicals like this compound is a critical aspect of modern chemical manufacturing. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comnih.gov For tertiary fatty amines such as this compound, this involves developing synthetic routes that are more efficient, use safer materials, and minimize environmental impact. nih.gov

Solvent-Free Methodologies

A core tenet of green chemistry is the reduction or elimination of organic solvents, which are often volatile, flammable, and contribute to environmental pollution. youtube.com Solvent-free synthesis, or solid-state reaction, offers a significant green alternative. cmu.edu Reactions conducted under these conditions can lead to higher efficiency, greater selectivity, lower costs, and simplified processes and handling. cmu.edu

While specific solvent-free methods for this compound are not extensively detailed in publicly available literature, the principles can be applied based on analogous reactions. For instance, the synthesis of various amines and esters has been successfully achieved under solvent-free conditions. nih.govrsc.org The A³ coupling reaction (aldehyde-alkyne-amine) to produce propargylamines, a type of tertiary amine, has been effectively carried out using various catalysts under solvent-free conditions, often at elevated temperatures. semanticscholar.orgnih.gov These reactions demonstrate that complex C-N bond formations are feasible without a solvent medium.

For this compound, a potential solvent-free approach could involve the direct reaction of myristic acid or its derivatives with methylamine under heat and potentially with a suitable catalyst. The advantages would include:

Reduced Waste: Eliminates the need for solvent purchase, recovery, and disposal.

Increased Reaction Rate: Higher concentration of reactants can lead to faster reaction times.

Energy Savings: Energy is not expended on heating and refluxing large volumes of solvent.

The table below illustrates catalysts used in analogous solvent-free amine syntheses, suggesting potential catalytic systems for this compound production.

Catalyst SystemReactantsProduct TypeKey Advantages
CuNPs/TiO₂ Aldehydes, Alkynes, AminesPropargylaminesReusable catalyst, moderate to excellent yields at 70°C. nih.gov
ZnO Nanoparticles Aldehydes, Alkynes, AminesPropargylaminesRecyclable catalyst, effective in 20 mol% loading. nih.gov
Gold (AuBr₃) Ketones, Secondary Amines, AlkynesPropargylaminesEffective under neat conditions at 60°C. nih.gov
Nickel-exchanged Zeolite Aldehydes, Alkynes, AminesPropargylaminesReusable catalyst, effective at 80°C. nih.gov

These examples highlight a clear trend towards eliminating volatile organic solvents in amine synthesis, a strategy directly applicable to the industrial production of this compound to enhance its environmental profile.

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgwikipedia.org A high atom economy signifies that fewer atoms are wasted as byproducts, leading to less waste and a more sustainable process. primescholars.comjocpr.com The calculation is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

The synthesis of this compound, which has the chemical structure N(CH₃)(C₁₄H₂₉)₂, can proceed through several pathways, each with a different atom economy. A common industrial method for producing tertiary amines is the reductive amination of fatty acids. wikipedia.org

2 C₁₄H₂₈O₂ (Myristic Acid) + CH₅N (Methylamine) → C₂₉H₆₁N (this compound) + 4 H₂O

Reactants:

Myristic Acid (C₁₄H₂₈O₂): MW = 228.37 g/mol

Methylamine (CH₅N): MW = 31.06 g/mol

Total Reactant MW: (2 * 228.37) + 31.06 = 487.8 g/mol

Product:

this compound (C₂₉H₆₁N): MW = 423.81 g/mol

Atom Economy Calculation:

% Atom Economy = (423.81 / 487.8) * 100 ≈ 86.9%

This demonstrates a relatively high atom economy, as the only atoms "wasted" are those that form water as a byproduct. In contrast, a synthetic route using myristyl bromide (C₁₄H₂₉Br) and methylamine would have a significantly lower atom economy due to the generation of hydrogen bromide (HBr) as a byproduct, which has a high molecular weight. Such routes are common in laboratory-scale synthesis but are less desirable for industrial production due to poor atom economy. wikipedia.org Maximizing atom economy is crucial for reducing waste and improving the economic and environmental viability of large-scale chemical production. primescholars.com

Advances in Scalable Production of this compound Precursors

Myristic acid (tetradecanoic acid) is a saturated fatty acid that is naturally abundant in certain vegetable oils and animal fats. wikipedia.org The primary commercial sources are palm kernel oil and coconut oil, with nutmeg butter also being a rich source. wikipedia.org The production of myristic acid from these natural sources is a well-established, large-scale industrial process. whamine.com The general process involves:

Hydrolysis: Triglycerides in the natural oils are split using high-pressure steam to yield a mixture of crude fatty acids and glycerol.

Distillation: The resulting fatty acid mixture is then separated by fractional distillation to isolate fatty acids of different chain lengths, including myristic acid. whamine.com

A key advantage of this feedstock is its renewable nature, which aligns with the green chemistry principle of using renewable raw materials. opcw.org

Advances in this area focus on improving process efficiency and sustainability. This includes the development of more active and selective catalysts for hydrogenation and other downstream modifications of fatty acids. For example, the industrial production of fatty amines often employs nickel-based catalysts (e.g., Raney nickel) for the hydrogenation of nitriles derived from fatty acids. wikipedia.orgresearchgate.net Innovations in catalysis, such as developing water-free catalyst systems embedded in materials like distearylamine (DSA), allow for processes that avoid water, which can be beneficial for specific reaction types. evonik.com

The table below summarizes key precursors and relevant production technologies.

PrecursorChemical FormulaPrimary Source / Production MethodKey Scalability Factors
Myristic Acid CH₃(CH₂)₁₂COOHHydrolysis and distillation of palm kernel oil, coconut oil. wikipedia.orgwhamine.comAvailability of natural oil feedstocks; efficiency of hydrolysis and distillation processes.
Myristyl Alcohol CH₃(CH₂)₁₃OHReduction of myristic acid or its esters.Efficiency and cost of reduction catalysts (e.g., copper chromite).
Myristoyl Chloride CH₃(CH₂)₁₂COClReaction of myristic acid with agents like thionyl chloride. nih.govPrimarily used in smaller-scale synthesis due to reagent hazards and cost.
Methylamine CH₃NH₂Reaction of ammonia and methanol with an aluminosilicate catalyst.Large-scale, continuous industrial process; high efficiency and throughput.

The synthesis of fatty amines from fatty acids is a mature technology, often referred to as the "Nitrile Process," where the fatty acid reacts with ammonia to form a nitrile, which is then hydrogenated to the amine. wikipedia.orgresearchgate.net By modifying this process—for example, by reacting the fatty acid with a specific amine like methylamine and controlling the reaction conditions—tertiary amines like this compound can be produced on an industrial scale. wikipedia.org The continuous drive for more efficient catalysts and process optimization ensures the scalable and economically viable production of these essential precursors.

This compound as a Nucleophile in Organic Transformations

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, donating this electron pair to an electrophilic center to form a new covalent bond. This nucleophilic character is fundamental to many of its reactions.

A primary example of its nucleophilicity is in SN2 reactions with alkyl halides. msu.edumasterorganicchemistry.com In these reactions, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The rate of this reaction is influenced by factors such as the nature of the alkyl halide, the solvent, and the steric hindrance around the nitrogen atom. While the two long myristyl chains present considerable steric bulk, which can slow down the reaction compared to less hindered amines, the inherent nucleophilicity of the tertiary amine still allows for effective reaction, particularly with unhindered alkyl halides like methyl iodide.

The nucleophilicity of tertiary amines like this compound is also exploited in ring-opening reactions of epoxides. The amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a zwitterionic intermediate that, upon protonation, yields an amino alcohol. The regioselectivity of this attack is sensitive to both steric and electronic factors of the epoxide.

Quaternization Reactions and Derivatives Formation

Quaternization is a key reaction of tertiary amines, including this compound, where it reacts with an alkylating agent to form a quaternary ammonium salt. uma.es These salts have a positively charged nitrogen atom and are valuable in various applications, for instance as phase-transfer catalysts. acs.orgwikipedia.org

Mechanistic Studies of Quaternary Ammonium Salt Formation

The formation of quaternary ammonium salts from tertiary amines and alkyl halides is known as the Menschutkin reaction. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The reaction involves the direct attack of the nucleophilic nitrogen atom of this compound on the electrophilic carbon of the alkyl halide, passing through a trigonal bipyramidal transition state before the halide ion is expelled.

The rate of quaternization is dependent on several factors:

Nature of the Alkyl Halide: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl, which correlates with the leaving group ability of the halide.

Steric Hindrance: Increased steric bulk on both the tertiary amine and the alkyl halide slows down the reaction rate. For this compound, the long myristyl chains create significant steric hindrance.

Solvent: Polar aprotic solvents generally favor SN2 reactions by solvating the cation without strongly solvating the nucleophile.

Kinetic studies on the quaternization of other long-chain tertiary amines provide insight into the expected behavior of this compound. For instance, the reaction rate is typically found to be second order, first order in both the amine and the alkyl halide.

Below is a table illustrating typical conditions for the quaternization of long-chain tertiary amines, which can be extrapolated to this compound.

Tertiary AmineAlkylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
N,N-DimethyloctylamineBenzyl ChlorideAcetonitrile608>95
N,N-Dimethyl-dodecylamineMethyl IodideEthanolReflux6High
Tri-n-octylamineEthyl BromideN,N-Dimethyl-formamide10024~90

This table presents generalized data for long-chain tertiary amines to illustrate typical reaction conditions and outcomes.

Functionalization of Quaternary Amine Structures

Quaternary ammonium salts derived from this compound can be further functionalized to introduce new properties. The counter-anion of the quaternary salt can be exchanged through ion exchange reactions, allowing for the preparation of a variety of salts with different anions (e.g., tetrafluoroborate, hexafluorophosphate).

Furthermore, if the alkylating agent used for quaternization contains a functional group, this functionality becomes part of the quaternary ammonium salt structure. For example, reaction with an alkyl halide containing a terminal alkene or alkyne would yield a polymerizable quaternary ammonium salt. Similarly, using a halo-ester as the alkylating agent would introduce an ester functionality.

Role of this compound as a Base in Organic Synthesis

In addition to its nucleophilicity, this compound can act as a Brønsted-Lowry base by accepting a proton. chemguide.co.uklibretexts.org The basicity of tertiary amines is influenced by the electronic and steric effects of the alkyl groups attached to the nitrogen. The two electron-donating myristyl groups increase the electron density on the nitrogen, enhancing its basicity compared to ammonia.

However, the significant steric hindrance around the nitrogen atom makes this compound a non-nucleophilic base in many contexts. wikipedia.orgsigmaaldrich.com This means it can deprotonate acidic protons without competing as a nucleophile, which is a valuable property in certain organic reactions, such as elimination reactions. For example, it can be used to promote the dehydrohalogenation of alkyl halides to form alkenes, where a less hindered base might lead to a mixture of substitution and elimination products.

The choice of this compound as a base is particularly advantageous when a soluble, organic base is required that is less likely to interfere with the primary reaction pathway through nucleophilic attack.

Interactions with Transition Metal Complexes and Organometallic Reagents

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand, coordinating to transition metal centers to form metal complexes. mdpi.comnih.gov The stability and reactivity of these complexes are influenced by the steric and electronic properties of the amine. The bulky myristyl groups can create a specific coordination environment around the metal, which can influence the catalytic activity and selectivity of the complex.

While specific studies on this compound as a ligand are not extensively reported, long-chain amines are known to coordinate with various transition metals such as palladium, platinum, and rhodium. These complexes can find applications in catalysis, for example, in cross-coupling reactions or hydrogenations. The lipophilic nature of the long alkyl chains can enhance the solubility of the metal complex in organic solvents, which is beneficial for homogeneous catalysis.

The interaction with organometallic reagents, such as Grignard reagents or organolithium compounds, is primarily an acid-base reaction. Due to its basicity, this compound would be deprotonated by these highly reactive organometallic species. Therefore, it is generally not used as a solvent or additive in reactions involving these reagents unless the intention is to act as a base.

Methyldimyristylamine in Materials Science and Engineering

Application as a Structural Component in Polymeric Systems

The integration of specific functional molecules like Methyldimyristylamine into polymeric materials can significantly alter their physical and chemical properties. This can be achieved either by incorporating the molecule directly into the polymer chain or by attaching it to the surface of a pre-existing polymer.

While specific research detailing the incorporation of this compound as a monomer into polymer backbones is limited, the principles of polymer chemistry allow for the inclusion of tertiary amines. Functional groups on similar molecules can be adapted for polymerization reactions. For instance, if modified to contain reactive groups such as vinyl, hydroxyl, or carboxyl functionalities, this compound could theoretically be copolymerized with other monomers.

The inclusion of such a bulky, hydrophobic moiety into a polymer backbone would be expected to have significant consequences for the material's properties. The two long myristyl chains would likely introduce a high degree of flexibility and internal plasticization, potentially lowering the glass transition temperature (Tg) of the resulting polymer. Furthermore, the hydrophobic nature of the alkyl chains could be leveraged to create polymers with enhanced water resistance or specific affinities for non-polar environments. The tertiary amine group itself could serve as a site for post-polymerization modification or as a pH-responsive element within the polymer chain.

The modification of polymer surfaces is crucial for a wide range of applications, including enhancing adhesion, improving biocompatibility, and altering wettability. Long-chain fatty amines, a category that includes this compound, are utilized for surface modification. One documented application is in anti-caking compositions for granular materials like fertilizers. oecd.org In this context, the amine is applied to the surface of the granules. oecd.org

The amphiphilic nature of this compound makes it an effective surface-active agent. The polar tertiary amine head group can adsorb onto a polymer surface through various interactions (e.g., dipole-dipole, hydrogen bonding, or ionic interactions if the surface is charged or the amine is protonated). The long, hydrophobic myristyl chains would then orient away from the surface, creating a new, low-energy, non-polar interface. This modification can transform a hydrophilic surface into a hydrophobic one, a principle used to prevent caking in granular fertilizers by repelling moisture. oecd.org This surface modification can be critical in controlling the interaction of the material with its environment.

Table 1: Potential Effects of this compound in Surface Modification

Property ModifiedExpected ChangeMechanismPotential Application
Wettability Increase in hydrophobicityOrientation of hydrophobic myristyl chains away from the polymer surface.Water-repellent coatings, anti-caking agents. oecd.org
Adhesion AlteredModification of surface energy and chemical functionality.Promoting or preventing adhesion to other materials.
Friction ReductionLubricating effect of long alkyl chains.Low-friction surfaces.
Biocompatibility ModifiedThe amine group can interact with biological molecules.Biomaterial interfaces.

Role in Amphiphilic and Supramolecular Assemblies

The dual hydrophobic and hydrophilic character of this compound makes it a classic amphiphile, predisposing it to self-assemble in solution to form organized structures that minimize unfavorable interactions between the hydrophobic chains and the solvent.

In aqueous solutions, amphiphilic molecules like this compound, above a certain concentration known as the critical micelle concentration (CMC), spontaneously form micelles. In these aggregates, the hydrophobic myristyl tails cluster together to form a non-polar core, while the polar methyl-amino head groups are exposed to the aqueous environment.

Vesicles and liposomes are self-assembled structures composed of a lipid bilayer enclosing an aqueous core. While typically formed from phospholipids, other amphiphiles, including long-chain dialkyl amines, can also form or be incorporated into these structures. The geometry of this compound, with a small polar head group and two bulky hydrophobic tails, makes it a candidate for forming or participating in bilayer structures.

In the context of vesicle and liposome research, this compound could serve a purely structural role, contributing to the formation and stability of the lipid bilayer. Its inclusion could modulate the fluidity, permeability, and stability of the membrane. For instance, the long, saturated myristyl chains would tend to decrease membrane fluidity compared to shorter or unsaturated chains. Furthermore, the pH-sensitive nature of the tertiary amine head group could be exploited to create pH-responsive vesicles that release their contents in acidic environments. researchgate.net This property is of interest for targeted delivery systems.

Table 2: Predicted Properties of this compound in Self-Assembled Systems

SystemKey PropertyInfluencing FactorsPredicted Behavior
Micelles Critical Micelle Concentration (CMC)Two C14 alkyl chainsExpected to be very low.
pH-ResponsivenessTertiary amine head groupCationic behavior and altered micellar properties at low pH. researchgate.net
Vesicles/Liposomes Membrane FluidityLong, saturated myristyl chainsDecreases membrane fluidity, increases packing density.
pH-SensitivityProtonation of the amine head groupCan induce changes in vesicle stability or trigger content release. researchgate.net

Self-assembly is driven by the thermodynamic imperative to minimize free energy. In aqueous media, the primary driving force for the assembly of this compound is the hydrophobic effect. The system seeks to minimize the energetically unfavorable contact between the long alkyl chains and water molecules, leading to the formation of micelles, vesicles, or other aggregates. nih.gov

In non-aqueous, polar solvents, the assembly behavior would be different, and in non-polar solvents, one might observe the formation of inverse micelles. In this scenario, the polar amine head groups would form the core of the aggregate to minimize contact with the non-polar solvent, while the hydrophobic tails would extend into the solvent. The self-assembly of fatty acids in the presence of amines is a known phenomenon that leads to various structures, highlighting the versatility of these systems. nih.gov The specific architecture of the self-assembled structure is dictated by a delicate balance of forces, including hydrophobic interactions, van der Waals forces between the alkyl chains, and electrostatic interactions (or their absence) between the polar head groups.

Utilization in Nanomaterial Synthesis and Stabilization

The molecular structure of this compound is highly conducive to roles in the bottom-up fabrication and stabilization of nanomaterials. The lone pair of electrons on the nitrogen atom can coordinate with metal surfaces, while the long alkyl chains provide steric bulk and solubility in nonpolar environments.

Template-directed synthesis is a powerful method for controlling the size, shape, and structure of nanoparticles. researchgate.net This process can utilize "soft" templates, which are dynamic, self-assembled molecular structures like micelles or vesicles. researchgate.net

Long-chain tertiary amines such as this compound can function as soft templates. In a given solvent system, these amphiphilic molecules can self-assemble when their concentration exceeds the critical micelle concentration. The two hydrophobic myristyl chains would form the core of the micelle, creating a nonpolar nanodomain, while the polar tertiary amine headgroup would reside at the micelle-solvent interface. These supramolecular aggregates can serve as nanoreactors or templates:

Nanoreactor Confinement: The core of the micelle can solubilize precursor materials, confining the subsequent chemical reaction to a space of nanometric dimensions. This confinement directs the nucleation and growth of the nanoparticle, yielding particles with a controlled size and narrow size distribution.

Shape-Directing Agent: The organized structure of the template can influence the final morphology of the nanoparticle. Depending on the concentration, solvent, and temperature, surfactants can form spherical micelles, cylindrical rods, or lamellar sheets, which can template the synthesis of nanoparticles with corresponding shapes.

The process involves the introduction of metal salt precursors which are then reduced to their zero-valent state (e.g., Au⁰ from Au³⁺) by a reducing agent. nih.gov The tertiary amine headgroups at the micelle surface can interact with the metal ions, concentrating them at the interface where reduction and particle growth occur.

Once synthesized, nanoparticles, including quantum dots (QDs) and nanocrystals, must be stabilized to prevent aggregation, which would quench their unique size-dependent optical and electronic properties. nih.govresearchgate.net this compound is well-suited to act as a surface stabilizing ligand or capping agent.

The mechanism of stabilization involves the coordination of the lone pair of electrons on the nitrogen atom to the electron-deficient atoms on the surface of the nanocrystal (e.g., zinc on a ZnS shell or gold atoms on a gold nanoparticle). researchgate.netnih.gov This interaction passivates the surface, satisfying dangling bonds and reducing surface energy.

The two long, flexible myristyl chains extend from the nanoparticle surface into the surrounding medium. This provides a steric barrier—a repulsive force that arises when the capping layers of two approaching particles begin to interpenetrate, preventing them from coming close enough to agglomerate. This steric stabilization is particularly effective in nonpolar organic solvents where the myristyl chains are well-solvated. The use of amines as capping agents is a common strategy in the synthesis of various nanocrystals. biomedres.usfrontiersin.org

Table 1: Influence of Capping Ligands on Nanoparticle Properties

This table illustrates the general effects of different types of capping agents on the resulting properties of nanoparticles, based on established research. The projected properties for this compound are inferred from its chemical structure as a tertiary amine.

Capping Agent ClassExample LigandPrimary Interaction MechanismResulting Nanoparticle StabilityTypical Solvent CompatibilityControl over Particle Size
Thiols DodecanethiolCovalent (Au-S bond)Very HighNonpolarExcellent
Amines Octadecylamine biomedres.usCoordinative (Au-N bond) researchgate.netnih.govHighNonpolarGood
Amino Acids L-cysteine frontiersin.orgCoordinative, ElectrostaticModerate to HighPolar (Aqueous)Moderate
Polymers Polyvinylpyrrolidone (PVP)Steric EntrapmentHighPolarGood
Tertiary Amines This compound (Projected) Coordinative (N-surface bond) High Nonpolar Good

Contributions to Emulsion and Dispersion Stability Research

This compound's amphiphilic character makes it a functional surfactant for creating and stabilizing multiphase systems like emulsions (liquid-liquid) and dispersions (solid-liquid).

A key function of a surfactant is to lower the interfacial tension (IFT) between two immiscible phases, such as oil and water. nih.gov High IFT is the reason oil and water spontaneously separate to minimize the surface area of their contact.

This compound, as an amphiphile, will preferentially migrate to the oil-water interface. Its two long myristyl chains are lipophilic (oil-loving) and will orient themselves into the oil phase, while its polar tertiary amine headgroup is hydrophilic (water-loving) and will face the water phase. This molecular arrangement disrupts the strong cohesive forces within each phase at the interface, thereby lowering the IFT and making it easier to create smaller droplets and form a stable emulsion. nih.gov

Furthermore, tertiary amines like this compound can be readily converted to their corresponding amine oxides (R₃N⁺-O⁻) through oxidation. wikipedia.org Amine oxides are a class of non-ionic or cationic (at low pH) surfactants known for their excellent surface activity, often exhibiting synergistic effects when mixed with other surfactants. atamanchemicals.comresearchgate.net The introduction of the highly polar N-O bond significantly enhances the hydrophilic character of the headgroup, making amine oxides effective emulsifiers and foam stabilizers. atamanchemicals.com

Table 2: Representative Interfacial Tension (IFT) Data for Surfactant Systems

This table presents typical IFT values for different surfactant types at an oil-water interface to provide context for the potential performance of this compound and its oxide derivative.

Surfactant SystemInterfaceConcentration (ppm)Interfacial Tension (mN/m)
Deionized WaterWater-Heptane0~50
Anionic Surfactant (SDS)Water-Dodecane1000~8
Cationic Surfactant (CTAB)Water-Dodecane1000~10
Amine Oxide Surfactant atamanchemicals.comresearchgate.netWater-Oil 1000-2000 1 - 5
This compound (Projected) Water-Oil 1000-2000 5 - 15
This compound Oxide (Projected) Water-Oil 1000-2000 < 5

Rheology is the study of the flow of matter. In multiphase systems like emulsions and dispersions, the rheological properties (e.g., viscosity) are critically important for product stability, texture, and performance. The introduction of a dispersed phase (e.g., oil droplets in water) increases the viscosity compared to the continuous phase alone.

The role of a surfactant like this compound extends beyond simply creating the dispersion. The nature of the stabilizing layer it forms on the surface of droplets or particles dictates their interactions. These interactions, in turn, control the bulk rheology of the system.

Viscosity Modification: In a stabilized emulsion, the volume fraction of the dispersed phase is a primary determinant of viscosity. However, for a given volume fraction, the strength of inter-droplet interactions plays a key role. A well-stabilized system with repulsive forces between droplets (provided by the steric hindrance of this compound's alkyl chains) will generally have a lower viscosity than a weakly stabilized or flocculated system.

Thickening Effects: Certain surfactants, particularly amine oxides, are known to act as thickening agents in aqueous solutions. atamanchemicals.com They can form elongated, worm-like micelles that entangle, creating a network structure that significantly increases the viscosity of the solution. If this compound or its oxide were to form such structures under specific conditions (e.g., in the presence of certain salts), it could be used to control the rheology of the final formulation, imparting desired flow characteristics or enhancing long-term stability against settling or creaming.

The study of rheological properties in these systems often involves measuring viscosity as a function of shear rate to understand if the fluid is Newtonian (constant viscosity) or non-Newtonian (viscosity changes with shear). researchgate.net

Analytical Methodologies for Methyldimyristylamine Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures into their individual components. labinsights.nl For the analysis of Methyldimyristylamine, both gas and liquid chromatography, often coupled with mass spectrometry, are powerful tools.

Gas chromatography (GC) is a technique that separates volatile compounds in a sample by vaporizing them and passing them through a column with a stationary phase. labinsights.nl The separated components are then detected, often by a mass spectrometer (MS), which provides information about the mass-to-charge ratio of the resulting ions, aiding in identification and quantification.

While GC-MS is widely used for amine analysis, the analysis of tertiary amines like this compound can present unique challenges. Due to their basic nature, amines can interact with active sites in the GC column, leading to poor peak shapes (tailing) and inaccurate quantification. restek.com To overcome this, specialized columns, such as base-deactivated columns, are often employed to improve the chromatography of volatile amines. restek.commdpi.com

In mass spectrometry, the fragmentation of amines is a key aspect of their identification. A common fragmentation pathway for alkylamines is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken, resulting in a resonance-stabilized, nitrogen-containing cation. libretexts.orgopenstax.org For tertiary amines, the fragmentation pattern can help distinguish them from primary and secondary amines. whitman.edu The presence of nitrogen in a molecule can often be inferred from an odd molecular weight and the even mass fragments it produces. whitman.edu

A method for the determination of fatty alkyl dimethyl tertiary amines by gas chromatography has been established using a specific capillary column and a flame ionization detector (FID). nih.gov This method demonstrated good linearity and low limits of detection, proving suitable for quantitative analysis in industrial production. nih.gov

ParameterValueReference
GC Column TypeHP-INNOWax capillary column nih.gov
DetectorFlame Ionization Detector (FID) nih.gov
Linear Range0.005-1.0 g/L nih.gov
Correlation Coefficient>0.9996 nih.gov
Limits of Detection (LODs)0.001 - 0.002 g/L nih.gov
Limits of Quantification (LOQs)0.003 - 0.005 g/L nih.gov
Recoveries90% - 130% nih.gov
Relative Standard Deviations (RSDs)1.3% - 6.9% nih.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a technique that separates components in a liquid mobile phase as it passes through a column packed with a solid stationary phase. rssl.com When coupled with mass spectrometry, LC-MS becomes a highly sensitive and selective analytical tool for a wide range of molecules, including those that are non-volatile or thermally unstable, making it well-suited for the analysis of long-chain amines like this compound. emerypharma.comnebiolab.com

LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity. emerypharma.comnebiolab.com In this technique, a precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and improves quantification accuracy. nih.govkit.edu

Methods have been developed for the determination of secondary and tertiary amines in various matrices using LC-MS/MS. nih.govacs.org For instance, an ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method was developed for the rapid and sensitive determination of various amines in drinking water with minimal sample preparation. nih.gov

TechniqueKey FeaturesApplication ExampleReference
UFLC-MS/MSRapid (11 min/sample), sensitive, minimal sample preparation (filtration)Determination of secondary and tertiary amines in drinking water nih.gov
LC-MS/MSHigh sensitivity and selectivity for tertiary aminesQuantification of amines in air samples acs.org
HILIC-MS/MSEffective for polar and hydrophilic compoundsQuantification of melamine and its derivatives mdpi.com

Beyond standard mass spectrometry, other detection strategies can be employed in chromatographic systems for amine analysis. Tandem mass spectrometry (LC-MS/MS) is a prominent advanced detection method that provides exceptional selectivity and sensitivity. nebiolab.com This is particularly useful for quantifying low levels of analytes in complex matrices. nebiolab.com

For gas chromatography, an electron capture detector (ECD) can be used, which is highly selective and sensitive for halogenated compounds. mdpi.com This becomes relevant when amines are derivatized with halogen-containing reagents to improve their chromatographic properties. The detector's sensitivity increases with the number of fluorine atoms in the analyte molecule. mdpi.com

Another advanced approach involves chemical derivatization to alter the properties of the amine, making it more amenable to separation and detection. mdpi.com For example, derivatization can change the amino group into a less polar moiety, which can improve selectivity and sensitivity. mdpi.com

Electroanalytical Techniques for Concentration Determination

Electroanalytical techniques offer a rapid and cost-effective approach for determining the concentration of electroactive species like this compound. These methods are based on measuring an electrical property (such as potential, current, or charge) of a solution containing the analyte.

Potentiometric Titration: This is a widely used technique for the quantification of tertiary amines. In the case of this compound, which is basic, it can be titrated with a standard acidic solution. The endpoint of the titration is determined by monitoring the change in the potential of a suitable indicator electrode. A significant change in potential occurs at the equivalence point, allowing for the accurate determination of the amine's concentration. For long-chain tertiary amines, potentiometric titrations using a poly(vinyl chloride) membrane electrode have been successfully employed, demonstrating good accuracy and the ability to determine low concentrations of tertiary amines in the presence of other related compounds rsc.orgrsc.org. Standard test methods, such as those developed by ASTM, outline procedures for determining the total, primary, secondary, and tertiary amine values of fatty amines using potentiometric titration antpedia.comastm.org.

Voltammetry: Voltammetric methods involve applying a controlled potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte. The electrochemical oxidation of tertiary amines has been studied using techniques like cyclic voltammetry rsc.orgrsc.org. The oxidation potential of a tertiary amine is influenced by its structure and basicity rsc.orgacs.org. While direct voltammetric determination of this compound might be possible, the development of a specific method would require optimization of parameters such as the working electrode material, supporting electrolyte, and pH. The electrochemical behavior of similar aliphatic tertiary amines has been investigated, providing a foundation for developing such methods rsc.orglpnu.ua.

Conductometric Titration: This technique is based on the measurement of the electrical conductivity of a solution as a titrant is added. During the titration of a basic substance like this compound with an acid, the conductivity of the solution changes due to the replacement of highly mobile hydrogen ions with the less mobile conjugate acid of the amine. The equivalence point is indicated by a distinct change in the slope of the conductivity versus titrant volume plot. The simultaneous potentiometric and conductometric determination of amine numbers in reaction mixtures of fatty acids has been demonstrated, showcasing the utility of this technique for analyzing complex samples containing fatty amines nih.gov.

Interactive Data Table: Comparison of Electroanalytical Techniques for Tertiary Amine Analysis

TechniquePrincipleKey AdvantagesTypical Application
Potentiometric Titration Measurement of potential change during titration.High accuracy and precision, well-established methods.Determination of total and specific amine values in fatty amines. antpedia.comastm.org
Voltammetry Measurement of current as a function of applied potential.High sensitivity, provides information on redox behavior.Mechanistic studies of amine oxidation, potential for trace analysis. rsc.orgrsc.org
Conductometric Titration Measurement of conductivity change during titration.Suitable for colored or turbid solutions, sharp endpoints for some reactions.Determination of amine numbers in industrial products. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine a separation method with a detection method, offering enhanced selectivity and sensitivity for the analysis of complex mixtures. For a comprehensive characterization of this compound, including the identification of potential impurities, these techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the long alkyl chains, this compound has a relatively high boiling point, making it amenable to GC analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes from the column. For tertiary amines, direct analysis by GC-MS can sometimes be challenging due to peak tailing caused by interactions with the stationary phase. However, specialized columns, such as the Rtx-5 amine, have been developed to improve the chromatography of amines researchgate.netresearchgate.net. In some cases, derivatization of the amine may be employed to improve its volatility and chromatographic behavior. For instance, methods have been developed for the GC-MS determination of dimethylamine (B145610) impurity in solvents after derivatization researchgate.netresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not volatile enough for GC. In LC-MS, the separation is achieved by liquid chromatography, and the detection and identification are performed by a mass spectrometer. For the analysis of long-chain tertiary amines like this compound, reversed-phase liquid chromatography is a common approach. The choice of mobile phase and column chemistry is critical to achieve good peak shape and resolution, especially for basic compounds which can exhibit tailing on standard silica-based columns nih.gov. The use of end-capped columns or specific mobile phase additives can mitigate these issues. LC-MS/MS, which involves tandem mass spectrometry, provides even greater selectivity and structural information, making it invaluable for identifying and quantifying trace-level impurities. Comprehensive LC-MS/MS methods have been developed for the analysis of various nitrogen-containing metabolites, including biogenic amines, which demonstrates the capability of this technique for amine analysis acs.org. Derivatization can also be used in LC-MS to enhance ionization efficiency and sensitivity researchgate.net.

Interactive Data Table: Comparison of Hyphenated Techniques for this compound Analysis

TechniqueSeparation PrincipleDetection PrincipleKey AdvantagesConsiderations
GC-MS Volatility and interaction with stationary phase.Mass-to-charge ratio of ionized molecules and their fragments.High resolution separation, provides detailed structural information.Potential for peak tailing; may require derivatization. researchgate.net
LC-MS Partitioning between mobile and stationary phases.Mass-to-charge ratio of ionized molecules.Applicable to a wide range of compounds, high sensitivity and selectivity.Peak shape of basic compounds can be challenging; requires optimization of chromatographic conditions. nih.gov

Environmental Chemistry and Degradation Pathways of Methyldimyristylamine

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Biodegradation is a key process in the environmental breakdown of organic compounds like methyldimyristylamine. It involves the metabolic action of microorganisms to transform or mineralize the chemical structure.

The microbial transformation of tertiary amines, such as this compound, can proceed through several enzymatic pathways. While specific studies on this compound are limited, the degradation of tertiary amines, in general, is known to be initiated by enzymes like monooxygenases. wikipedia.org These enzymes introduce an oxygen atom into the molecule, often leading to N-dealkylation, the cleavage of an alkyl group from the nitrogen atom.

In the case of this compound, this would likely involve the sequential removal of the methyl group and then one of the myristyl (tetradecyl) chains. This process would transform the tertiary amine into a secondary amine (N-methylmyristylamine), then a primary amine (myristylamine), and eventually to ammonia (B1221849) and carbon dioxide through further degradation of the long alkyl chains. mdpi.com The breakdown of the myristyl chains would likely proceed via β-oxidation, a common microbial pathway for fatty acid degradation.

The rate and extent of these transformations are influenced by various environmental factors, including the availability of other carbon and nitrogen sources, temperature, pH, and the presence of a microbial community adapted to degrading long-chain amines. mdpi.com Both aerobic and anaerobic microorganisms can be involved in the degradation of amines, although the specific pathways may differ depending on the presence or absence of oxygen. nih.govnih.gov

N-methylmyristylamine: Formed through the initial N-demethylation of the parent compound.

Myristylamine: Resulting from the subsequent removal of the second alkyl group.

Myristic acid: Produced from the oxidative deamination of myristylamine or through the oxidation of myristyl aldehyde, another potential intermediate.

Shorter-chain fatty acids: Generated from the β-oxidation of myristic acid.

The detection and quantification of these metabolites in soil and water samples would require sophisticated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the biodegradation pathways. The study of the metabolome, the complete set of small-molecule chemicals found within a biological sample, is an emerging tool for understanding the biological effects of environmental contaminants. nih.govnih.gov

Photodegradation and Other Abiotic Transformation Processes

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. Photodegradation, or the breakdown of molecules by light, is a potentially significant pathway, particularly in surface waters and on soil surfaces. nih.govnih.gov The presence of photosensitizing agents in the environment, such as humic substances, can accelerate this process.

Sorption and Transport Phenomena in Environmental Matrices

The movement of this compound through the environment is largely controlled by its sorption to soil and sediment particles. mdpi.comresearchgate.net As a long-chain aliphatic amine, it is expected to have a high affinity for organic matter and clay minerals in soil and sediment. nih.govmdpi.com This strong sorption would reduce its mobility in the subsurface, limiting its potential to leach into groundwater. nih.gov

The distribution of a chemical between the solid and aqueous phases is often described by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). mdpi.com For a compound like this compound, a high Koc value would be anticipated, indicating a strong tendency to bind to organic carbon in soils and sediments. researchgate.net This sorption can, in turn, affect the bioavailability of the compound for microbial degradation, as sorbed molecules may be less accessible to microbial enzymes. mdpi.com

The transport of this compound would primarily occur through the movement of contaminated soil particles via erosion or in surface water runoff as a component of suspended sediment.

Ecotoxicological Assessment Methodologies

Assessing the potential ecological risk of this compound involves a variety of standardized tests to determine its toxicity to a range of organisms representing different trophic levels. merieuxnutrisciences.comnih.gov These tests are essential for establishing environmental quality standards and for the risk assessment of chemicals. regulations.gov

Commonly used ecotoxicological assays include:

Aquatic Toxicity Tests: These tests expose organisms like algae, invertebrates (e.g., Daphnia magna), and fish (e.g., zebrafish) to the chemical to determine acute and chronic toxicity endpoints, such as mortality, growth inhibition, and reproductive effects. biobide.com

Terrestrial Toxicity Tests: These assays evaluate the effects on soil-dwelling organisms, including earthworms, and on plant germination and growth. merieuxnutrisciences.com

Biodegradation Tests: Standardized tests are used to measure the extent and rate of biodegradation in different environmental matrices, such as water and soil, to determine the persistence of the chemical. researchgate.net

Table of Ecotoxicological Assessment Methods

Test TypeOrganism/SystemEndpointStandard Guideline (Example)
Aquatic Toxicity
Algal Growth InhibitionFreshwater algae (e.g., Raphidocelis subcapitata)72-hr EC50 (growth rate)OECD 201
Acute ImmobilisationDaphnia magna48-hr EC50 (immobilisation)OECD 202
Fish Acute ToxicityZebrafish (Danio rerio)96-hr LC50 (mortality)OECD 203
Terrestrial Toxicity
Earthworm Acute ToxicityEisenia fetida14-day LC50 (mortality)OECD 207
Seedling Emergence and GrowthVarious plant species21-day EC50 (emergence, growth)OECD 208
Degradation
Ready BiodegradabilityMixed microbial inoculum% degradation over 28 daysOECD 301

Future Directions and Emerging Research Avenues for Methyldimyristylamine

Integration with Sustainable Chemistry Initiatives

The global push towards greener chemical processes presents a fertile ground for the expanded use of methyldimyristylamine. The focus of sustainable chemistry is on designing products and processes that minimize the use and generation of hazardous substances. osti.gov Tertiary amines, in general, are being explored for their role in more environmentally friendly synthesis routes. acs.org

The long alkyl chains of this compound, derived from natural fatty acids, align with the principles of using renewable feedstocks. Future research will likely focus on developing even more sustainable pathways for its synthesis, potentially utilizing bio-based starting materials and catalytic routes that reduce energy consumption and waste generation. rug.nlrsc.org One promising approach is the "hydrogen borrowing" strategy, an environmentally friendly method for the catalytic conversion of alcohols to amines. rug.nl

Furthermore, the application of this compound in processes that contribute to a circular economy is a key area of future investigation. This includes its use as an extractant in hydrometallurgical processes for metal recovery and recycling, reducing the reliance on virgin resources.

Novel Applications in Advanced Chemical Separations

The inherent properties of this compound, particularly its ability to act as an effective extractant, are being leveraged for more sophisticated separation technologies. Long-chain tertiary amines have a well-documented history in the extraction of acids and metal complexes. osti.govacs.orgiaea.org

Future research is expected to expand its application to the selective extraction of valuable organic molecules and challenging separations in complex matrices. For instance, its use in the extraction of lactic acid from fermentation broths is an area of active study, which is crucial for the production of biodegradable polymers. acs.org The efficiency of such extractions is influenced by the nature of the diluent used, with active diluents like oleyl alcohol showing different effects compared to inert ones like dodecane. acs.org

The development of advanced separation systems, such as thermomorphic multiphase systems (TMS), could see the integration of this compound. These systems allow for efficient catalyst recycling and continuous production, significantly improving the sustainability of chemical processes. acs.org

PropertyValue/CharacteristicImplication for Separations
Molecular Structure Tertiary amine with two long alkyl (myristyl) chainsHigh affinity for acidic and metal species, enabling solvent extraction.
Solubility Soluble in non-polar organic solvents, insoluble in waterFacilitates phase separation in liquid-liquid extraction processes.
Basicity Acts as a weak baseAllows for pH-controlled extraction and stripping of target molecules.

Expanding the Scope in Smart Material Design

The incorporation of tertiary amine functionalities into polymers is a rapidly growing field, leading to the development of "smart" materials that respond to external stimuli such as pH and temperature. acs.orgnih.gov The tertiary amine group in this compound can be protonated or deprotonated in response to pH changes, altering the polymer's properties.

Future research will likely explore the integration of this compound or similar long-chain tertiary amines into the backbone or as pendant groups of polymers to create novel stimuli-responsive materials. acs.orgacs.org These materials could find applications in:

Drug Delivery: pH-responsive polymers can be designed to release encapsulated drugs in specific physiological environments, such as the acidic microenvironment of tumors.

Sensors: Materials that change their optical or physical properties in response to pH fluctuations can be used to develop sensitive chemical sensors.

Coatings: Smart coatings that can self-heal or change their surface properties based on environmental cues are an active area of research.

The long hydrophobic myristyl chains of this compound can also contribute to the self-assembly of these polymers into well-defined nanostructures, further enhancing their functionality.

StimulusResponse MechanismPotential Application
pH Protonation/deprotonation of the tertiary amineControlled drug release, pH sensors
Temperature Changes in solubility (Lower or Upper Critical Solution Temperature)Thermoresponsive gels, smart surfaces

Challenges and Opportunities in Large-Scale Synthesis

While the potential applications of this compound are expanding, its large-scale synthesis presents both challenges and opportunities. The transition from laboratory-scale synthesis to industrial production often encounters issues with reaction efficiency, catalyst cost, and process safety. nih.govconsensus.app

Traditional methods for synthesizing tertiary amines can suffer from low atom economy and the generation of significant waste. rsc.org However, the development of modern catalytic methods, such as reductive amination and hydroamination, offers more sustainable and efficient routes for amine production. rsc.orgresearchgate.net

Key challenges in the scale-up of this compound synthesis include:

Raw Material Sourcing: Ensuring a stable and cost-effective supply of myristyl alcohol or other C14 feedstocks.

Catalyst Performance: Developing robust and recyclable catalysts that can operate efficiently under industrial conditions.

Process Optimization: Designing continuous flow processes to improve efficiency, safety, and product consistency. acs.org

Purification: Developing energy-efficient methods for purifying the final product to meet the stringent requirements of various applications.

Overcoming these challenges will require a multidisciplinary approach, combining innovations in catalysis, chemical engineering, and process design. The opportunity lies in developing a highly efficient and sustainable manufacturing process that can meet the growing demand for this versatile chemical compound.

Q & A

Basic: What are the standard protocols for synthesizing Methyldimyristylamine, and how can purity be ensured?

Methodological Answer:
this compound synthesis typically involves nucleophilic substitution or reductive amination of myristic acid derivatives. A reproducible protocol includes:

  • Step 1: React myristoyl chloride with methylamine in anhydrous dichloromethane under nitrogen atmosphere.
  • Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Purity Verification:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
    • NMR: Confirm structure via 1^1H and 13^13C NMR, comparing peaks to reference spectra (e.g., NIST Chemistry WebBook) .
    • Elemental Analysis: Match calculated and observed C, H, N percentages (±0.3% tolerance) .

Key Considerations: Document all reagents (grade, supplier), reaction conditions (time, temperature), and purification steps to ensure reproducibility .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR: Identify amine N-H stretches (~3300 cm1^{-1}) and alkyl chain C-H vibrations (2850–2950 cm1^{-1}).
  • Mass Spectrometry (MS): Use ESI-MS to confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • NMR:
    • 1^1H NMR: Integrate signals for methyl groups (δ ~2.2 ppm) and long-chain alkyl protons (δ ~1.2–1.4 ppm).
    • 13^13C NMR: Assign carbons adjacent to the amine group (δ ~40–50 ppm) and carbonyl carbons if present.
  • XRD: For crystalline samples, compare lattice parameters to known structures .

Validation: Cross-reference data with databases like NIST or published spectra in peer-reviewed journals to resolve ambiguities .

Advanced: How should researchers resolve contradictions in physicochemical data (e.g., melting point discrepancies) for this compound?

Methodological Answer:

  • Step 1: Replicate synthesis and purification steps to rule out procedural errors.
  • Step 2: Validate analytical conditions:
    • Melting Point: Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min) to account for polymorphism.
    • Solubility: Test in multiple solvents (e.g., ethanol, chloroform) under standardized temperatures.
  • Step 3: Perform comparative analysis with a certified reference material (CRM) if available.
  • Statistical Analysis: Apply Grubbs’ test to identify outliers in replicate measurements .

Documentation: Report all conditions (e.g., humidity, instrument calibration) in supplementary materials to enable cross-lab validation .

Advanced: What strategies optimize this compound stability in long-term storage for pharmacological studies?

Methodological Answer:

  • Condition Screening:
    • Test stability under varying temperatures (−20°C, 4°C, 25°C) and atmospheres (N2_2, ambient air).
    • Monitor degradation via HPLC at regular intervals (e.g., 0, 30, 90 days).
  • Stabilizers: Evaluate antioxidants (e.g., BHT) or lyophilization for hygroscopic samples.
  • Container Compatibility: Use amber glass vials with PTFE-lined caps to prevent adsorption or light-induced degradation .

Data Reporting: Include degradation kinetics (Arrhenius plots) and storage recommendations in the experimental section .

Advanced: How can computational modeling predict this compound’s interactions with lipid bilayers in membrane studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Use software like GROMACS with a lipid bilayer force field (e.g., CHARMM36).
    • Parameterize this compound using quantum mechanical calculations (e.g., Gaussian09 at B3LYP/6-31G* level).
  • Analysis Metrics:
    • Partition coefficients (log P) to assess hydrophobicity.
    • Interaction energies (van der Waals, electrostatic) with phospholipid headgroups.
  • Validation: Compare simulation results with experimental data (e.g., Langmuir trough measurements) .

Best Practices: Publish simulation parameters (time step, cutoff radii) and force field details to ensure reproducibility .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.
  • Waste Disposal: Collect organic waste separately and neutralize with acidic solutions (e.g., 1 M HCl) before disposal via certified hazardous waste services .
  • Emergency Response: Maintain spill kits with absorbent materials (e.g., vermiculite) and train personnel in SDS protocols .

Advanced: How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Derivative Synthesis: Modify alkyl chain length (C12–C16) or substitute the methyl group with ethyl/propyl groups.
  • Bioactivity Assays:
    • Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays.
    • Corrogate data with log P and critical micelle concentration (CMC) measurements.
  • Statistical Design: Use a factorial design (e.g., 2k^k matrix) to evaluate interactions between structural variables and bioactivity .

Data Interpretation: Apply multivariate analysis (e.g., PCA) to identify dominant factors driving activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.